3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol
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Overview
Description
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol is an organic compound characterized by the presence of chlorophenyl and methoxyphenyl groups attached to an octyne backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One possible route could involve the coupling of 4-chlorophenylacetylene with 4-methoxyphenylacetylene under palladium-catalyzed conditions to form the octyne backbone. Subsequent hydroxylation reactions can introduce the diol functionality at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alkenes or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-phenylhex-4-yne-3,6-diol
- 3-(4-Methoxyphenyl)-6-phenylhex-4-yne-3,6-diol
Uniqueness
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and physical properties compared to similar compounds. These properties might include differences in reactivity, solubility, and biological activity.
Properties
CAS No. |
106113-04-6 |
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Molecular Formula |
C21H23ClO3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol |
InChI |
InChI=1S/C21H23ClO3/c1-4-20(23,16-6-10-18(22)11-7-16)14-15-21(24,5-2)17-8-12-19(25-3)13-9-17/h6-13,23-24H,4-5H2,1-3H3 |
InChI Key |
PLSWLIROFBOHHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(CC)(C1=CC=C(C=C1)Cl)O)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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